molecular formula C15H18ClN3 B3214093 4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1134497-15-6

4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3214093
CAS No.: 1134497-15-6
M. Wt: 275.77 g/mol
InChI Key: HDHZTBNADUWIHQ-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound featuring a tetrahydropyridine core substituted at the 4-position with a 1-benzyl-imidazole moiety. The benzyl-imidazole substituent likely enhances lipophilicity and modulates receptor binding compared to simpler phenyl or alkyl-substituted analogs .

Properties

IUPAC Name

4-(1-benzylimidazol-4-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3.ClH/c1-2-4-13(5-3-1)10-18-11-15(17-12-18)14-6-8-16-9-7-14;/h1-6,11-12,16H,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHZTBNADUWIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN(C=N2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.

    Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of Tetrahydropyridine: The tetrahydropyridine moiety is introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Combination of Moieties: The benzylated imidazole and tetrahydropyridine moieties are combined through a condensation reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the tetrahydropyridine moiety.

    Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its structural similarity to neurotransmitter analogs.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Pharmacology: It is investigated for its effects on various biological pathways and its potential as a drug candidate.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The imidazole ring can bind to receptor sites, modulating their activity, while the tetrahydropyridine moiety can interact with enzymes involved in neurotransmitter synthesis and degradation. This dual interaction can lead to changes in neurotransmitter levels and receptor activity, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physical properties of 4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride with related compounds:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride Phenyl C₁₁H₁₃N·HCl 195.68 202–203.5 43064-12-6
MPTP (1-Methyl-4-phenyl-1,2,5,6-THP) Methylphenyl C₁₂H₁₅N 173.25 Not reported 23007-85-4
Paroxetine Related Compound C* p-Fluorophenyl (1-methyl) C₁₆H₁₇FN₂·HCl 298.78 Not reported Not provided
Target Compound 1-Benzyl-1H-imidazol-4-yl C₁₅H₁₇N₃·HCl (inferred) ~275.5 (estimated) Not reported Not available

*Paroxetine Related Compound C: 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine spiked with paroxetine .

Key Observations:

  • The catalog compound 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride has a lower molecular weight (195.68 g/mol) due to its simpler substituent, while the target compound’s estimated molecular weight (~275.5 g/mol) reflects the benzyl-imidazole group’s complexity .
Neurotoxic Effects of MPTP Analogs

MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) is a neurotoxin causing selective destruction of dopaminergic neurons in the substantia nigra, leading to parkinsonism in humans. This effect is attributed to its metabolite MPP⁺, which inhibits mitochondrial complex I . While the target compound shares the tetrahydropyridine core with MPTP, the benzyl-imidazole group may reduce neurotoxicity by altering metabolic activation pathways.

Serotonergic Activity of Paroxetine Analogs

Paroxetine-related compounds (e.g., Related Compound C) feature fluorophenyl or benzodioxolyl substituents and are associated with serotonin reuptake inhibition (SSRI activity).

Pharmacokinetic Implications

  • Lipophilicity : The benzyl-imidazole group likely increases lipophilicity compared to 4-phenyl or p-fluorophenyl analogs, enhancing blood-brain barrier penetration but possibly reducing aqueous solubility .
  • Metabolic Stability : Imidazole rings are susceptible to cytochrome P450-mediated oxidation, which may shorten half-life compared to MPTP or Paroxetine analogs .

Biological Activity

The compound 4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H18N4- HCl
  • Molecular Weight : 290.79 g/mol
  • Structure : The compound features a tetrahydropyridine ring substituted with an imidazole moiety, which is crucial for its biological activity.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of imidazole derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against Taenia crassiceps cysticerci. The presence of the benzyl-imidazole moiety enhances lipophilicity and bioactivity against parasitic infections .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated that imidazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures exhibited cytotoxic effects on Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

Imidazole-based compounds have been reported to possess antimicrobial properties. The biological activity against various bacterial strains has been attributed to their ability to disrupt microbial cell membranes and inhibit vital enzymatic functions. The specific activity of this compound against specific pathogens remains to be fully elucidated.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives inhibit enzymes critical for pathogen survival.
  • Induction of Apoptosis : Compounds induce programmed cell death in cancer cells through ROS generation and mitochondrial dysfunction.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntiparasiticEnhanced lipophilicity led to increased activity against Taenia crassiceps.
AnticancerInduced apoptosis in EAC and DLA cells through ROS generation.
AntimicrobialDisrupted microbial membranes; specific activity against various strains noted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride

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